Cas no 68406-47-3 (5-Chloro-N1-phenylbenzene-1,2-diamine)

5-Chloro-N1-phenylbenzene-1,2-diamine structure
68406-47-3 structure
Nome del prodotto:5-Chloro-N1-phenylbenzene-1,2-diamine
Numero CAS:68406-47-3
MF:C12H11ClN2
MW:218.682141542435
CID:970405
PubChem ID:526554

5-Chloro-N1-phenylbenzene-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-chloro-N-phenylbenzene-1,2-diamine
    • 4-chloro-2-N-phenylbenzene-1,2-diamine
    • 5-Chloro-N1-phenylbenzene-1,2-diamine
    • 4-chloro-N~2~-phenylbenzene-1,2-diamine
    • 4-Chloro-N2-phenylbenzene-1,2-diamine
    • Diphenylamine, 2-amino-5-chloro
    • 68406-47-3
    • SB79283
    • DTXSID20987980
    • Oprea1_258582
    • Z1496545393
    • YRPYUECFYIYBGG-UHFFFAOYSA-N
    • NS00061928
    • SCHEMBL4925570
    • AKOS022653149
    • 5-Chloro-1-n-phenylbenzene-1,2-diamine
    • EN300-187049
    • 1,2-Benzenediamine, 4-chloro-N2-phenyl-
    • EINECS 270-052-9
    • G48310
    • DB-154061
    • 4-Chloro-N'-phenylbenzene-1,2-diamine
    • 2-Amino-5-Chloro-N-phenylaniline; 2-Amino-5-chlorodiphenylamine; 4-Chloro-N'-phenylbenzene-1,2-diamine; 4-Chloro-N2-phenyl-o-phenylenediamine
    • MDL: MFCD01156582
    • Inchi: InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
    • Chiave InChI: YRPYUECFYIYBGG-UHFFFAOYSA-N
    • Sorrisi: C=1(C(=CC=C(C1)Cl)N)NC=2C=CC=CC2

Proprietà calcolate

  • Massa esatta: 218.06123
  • Massa monoisotopica: 218.0610761g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 38Ų

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 93-97oC
  • Punto di ebollizione: 361.0±32.0 °C at 760 mmHg
  • Punto di infiammabilità: 172.1±25.1 °C
  • Solubilità: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • PSA: 38.05
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

5-Chloro-N1-phenylbenzene-1,2-diamine Informazioni sulla sicurezza

5-Chloro-N1-phenylbenzene-1,2-diamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C374850-50mg
5-Chloro-N1-phenylbenzene-1,2-diamine
68406-47-3
50mg
$ 115.00 2023-09-08
TRC
C374850-100mg
5-Chloro-N1-phenylbenzene-1,2-diamine
68406-47-3
100mg
$ 178.00 2023-09-08
Enamine
EN300-187049-0.05g
5-chloro-N1-phenylbenzene-1,2-diamine
68406-47-3 95.0%
0.05g
$97.0 2025-03-21
Enamine
EN300-187049-1.0g
5-chloro-N1-phenylbenzene-1,2-diamine
68406-47-3 95.0%
1.0g
$513.0 2025-03-21
TRC
C374850-500mg
5-Chloro-N1-phenylbenzene-1,2-diamine
68406-47-3
500mg
$ 805.00 2023-09-08
Enamine
EN300-187049-5.0g
5-chloro-N1-phenylbenzene-1,2-diamine
68406-47-3 95.0%
5.0g
$1488.0 2025-03-21
1PlusChem
1P00FGPD-250mg
5-chloro-N-phenylbenzene-1,2-diamine
68406-47-3 95%
250mg
$302.00 2025-02-27
1PlusChem
1P00FGPD-50mg
5-chloro-N-phenylbenzene-1,2-diamine
68406-47-3 95%
50mg
$171.00 2025-02-27
A2B Chem LLC
AH20689-50mg
5-chloro-N-phenylbenzene-1,2-diamine
68406-47-3 95%
50mg
$138.00 2024-04-19
Enamine
EN300-187049-2.5g
5-chloro-N1-phenylbenzene-1,2-diamine
68406-47-3 95.0%
2.5g
$1008.0 2025-03-21

5-Chloro-N1-phenylbenzene-1,2-diamine Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd